molecular formula C11H5BrIN B1445314 6-Bromo-7-iodo-2-naphthonitrile CAS No. 1042170-69-3

6-Bromo-7-iodo-2-naphthonitrile

Cat. No.: B1445314
CAS No.: 1042170-69-3
M. Wt: 357.97 g/mol
InChI Key: WKDYINYNALGSBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-iodo-2-naphthonitrile typically involves the halogenation of naphthalene derivatives. One common method is the bromination and iodination of 2-naphthonitrile. The reaction conditions often involve the use of bromine and iodine in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-iodo-2-naphthonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution Products: Various substituted naphthonitriles.

    Oxidation Products: Corresponding naphthoquinones.

    Reduction Products: Dehalogenated naphthonitriles.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

6-Bromo-7-iodo-2-naphthonitrile is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-7-iodo-2-naphthonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-naphthonitrile
  • 7-Iodo-2-naphthonitrile
  • 2-Naphthonitrile

Uniqueness

6-Bromo-7-iodo-2-naphthonitrile is unique due to the presence of both bromine and iodine atoms on the naphthalene ring. This dual halogenation provides distinct reactivity and allows for diverse chemical transformations compared to its mono-halogenated counterparts.

Properties

IUPAC Name

6-bromo-7-iodonaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrIN/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDYINYNALGSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1C#N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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